
FTBMT
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antipsychotic Applications
FTBMT has been identified as a potential therapeutic agent for schizophrenia due to its antipsychotic-like effects. Research has demonstrated that this compound significantly inhibits hyperactivity induced by MK-801, a model for acute psychosis, without causing catalepsy—a common side effect associated with traditional antipsychotics.
Key Findings:
- Animal Studies : In rodent models, this compound improved recognition memory and attenuated working memory deficits .
- Mechanism of Action : The compound activates cAMP signaling in striatal neurons and preferentially induces neuronal activation in specific brain regions associated with cognition, such as the medial prefrontal cortex and hippocampus .
Immunological Applications
Recent studies have explored the role of this compound in modulating T cell function. Activation of GPR52 by this compound results in increased intracellular cAMP levels, which is crucial for T cell activation and differentiation.
Experimental Insights:
- T Cell Proliferation : this compound treatment significantly enhanced the proliferation of T cells, particularly regulatory T cells (Tregs), indicating its potential use in immunotherapy .
- Differentiation Effects : The compound was shown to influence the differentiation of naïve CD4+ T cells into various T helper cell subsets (Th1, Th2, Th17) under controlled experimental conditions .
Neurotherapeutic Potential
This compound's effects extend beyond schizophrenia, suggesting its applicability in other neurological disorders. Studies indicate that GPR52 stimulation may provide neuroprotective benefits in conditions like Huntington's disease.
Case Study Summary:
- Huntington's Disease Models : In GPR52 knockout mice, expression levels of mutant huntingtin were altered, indicating that GPR52 plays a role in neurodegenerative processes. Restoration of GPR52 expression in transgenic mice led to improved movement and cognitive functions .
Table 1: Summary of this compound's Pharmacological Effects
Application Area | Effect Observed | Model Used |
---|---|---|
Antipsychotic | Inhibits MK-801-induced hyperactivity | Rodent models |
Cognitive Enhancement | Improves recognition memory | Novel object-recognition test |
Immunomodulation | Enhances T cell proliferation | C57BL/6 mouse model |
Neuroprotection | Alters mutant huntingtin expression | Huntington's disease models |
Mécanisme D'action
- Importantly, FTBMT inhibits MK-801-induced hyperactivity (an animal model for acute psychosis) without causing catalepsy in mice .
- This compound induces c-fos expression in brain regions associated with recognition memory, such as the medial prefrontal cortex, entorhinal cortex, and hippocampus .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
FTBMT plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a Gs-coupled G protein–coupled receptor predominantly expressed in the striatum and nucleus accumbens . The nature of these interactions involves the activation of cAMP signaling in striatal neurons .
Cellular Effects
This compound influences cell function by modulating the activity of GPR52. It inhibits MK-801–induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests that this compound can impact cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GPR52 receptor. This binding activates cAMP signaling within the cell, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed to improve recognition memory in a novel object recognition test and mitigate MK-801-induced working memory deficits in a radial arm maze test in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to exhibit antipsychotic and procognitive properties without causing catalepsy in rodents .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le FTBMT est synthétisé par une série de réactions chimiques impliquant la formation de dérivés d'azolyles-benzamides. La synthèse implique généralement les étapes suivantes :
Formation du cycle azole : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Couplage avec la benzamide : Le cycle azole est ensuite couplé à un dérivé de benzamide à l'aide d'agents de couplage et de catalyseurs appropriés.
Purification : Le produit final est purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions : Le FTBMT subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites ayant des propriétés différentes.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound ayant des propriétés chimiques et biologiques modifiées.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la fonction du récepteur GPR52 et les voies de signalisation.
Biologie : Investigé pour ses effets sur la signalisation cellulaire et l'expression des gènes.
Médecine : Exploré comme un agent thérapeutique potentiel pour les troubles psychiatriques tels que la schizophrénie en raison de ses effets antipsychotiques et procognitifs.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs GPR52.
5. Mécanisme d'action
Le this compound exerce ses effets en activant sélectivement le récepteur GPR52. Cette activation conduit à une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc), qui à son tour module diverses voies de signalisation. Les effets antipsychotiques et procognitifs du composé sont censés être médiés par son action sur l'activité neuronale et la libération de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le FTBMT est unique parmi les agonistes du GPR52 en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :
- Chlorhydrate de 7-fluorotryptamine
- Fevipiprant
- BMS-903452
Comparé à ces composés, le this compound a montré une efficacité supérieure dans les modèles précliniques de psychose et de déficience cognitive .
Activité Biologique
FTBMT, also known as 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1,2,4-triazol-1-yl)-2-methylbenzamide, is a novel and selective agonist for the GPR52 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in treating schizophrenia and cognitive impairments. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.
This compound primarily acts as a selective agonist for the GPR52 receptor, which is predominantly expressed in the brain regions associated with cognition and mood regulation. The activation of GPR52 by this compound has been shown to enhance cyclic adenosine monophosphate (cAMP) signaling pathways in striatal neurons, leading to various pharmacological effects.
Pharmacological Effects
-
Antipsychotic Activity :
- In vivo studies demonstrated that this compound effectively inhibited MK-801-induced hyperactivity in rodent models, which is indicative of antipsychotic-like effects. Notably, this was achieved without inducing catalepsy, a common side effect associated with traditional antipsychotics .
- The compound also increased c-fos expression in the nucleus accumbens (NAc), suggesting enhanced neuronal activation linked to its antipsychotic properties .
-
Cognitive Enhancement :
- This compound improved recognition memory in novel object-recognition tests and mitigated working memory deficits induced by MK-801 in radial arm maze tests. These effects were corroborated by increased c-fos expression in cognitive-related brain regions such as the medial prefrontal cortex and hippocampus .
- The recognition of this compound's procognitive effects positions it as a potential treatment option for cognitive deficits associated with schizophrenia.
Data Summary
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
Recent studies have highlighted the pharmacological profile of this compound through various experimental setups:
- Study on Antipsychotic Effects : A study evaluated this compound's impact on hyperactivity induced by MK-801 in mice. Results indicated that this compound significantly reduced hyperactivity while maintaining normal motor function, suggesting a favorable side effect profile compared to existing antipsychotics .
- Cognitive Function Analysis : Another investigation focused on the cognitive benefits of this compound using a series of behavioral tests. The findings revealed that subjects treated with this compound exhibited notable improvements in memory tasks, indicating its potential as a dual-action agent for both psychosis and cognitive deficits .
Propriétés
IUPAC Name |
4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSIXOYTBHZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does FTBMT interact with its target, GPR52, and what are the downstream effects?
A1: this compound selectively binds to and activates GPR52, a Gs-coupled G protein-coupled receptor primarily found in the striatum and nucleus accumbens (NAc) of the brain [, ]. This activation triggers the cAMP signaling pathway, leading to neuronal activation. Interestingly, this compound preferentially activates neurons in the shell of the NAc compared to the striatum []. This selective activation profile may contribute to its antipsychotic-like activity with reduced catalepsy, a common side effect of many antipsychotics.
Q2: Does this compound demonstrate any functional selectivity (biased agonism) at GPR52?
A2: Yes, research indicates that this compound acts as a biased agonist at GPR52, preferentially activating specific signaling pathways []. While this compound strongly stimulates cAMP production and AKT phosphorylation, it does not induce β-arrestin mobilization []. This is in contrast to another GPR52 ligand, rotigotine, which triggers β-arrestin recruitment but not cAMP accumulation []. These findings suggest that this compound and rotigotine exhibit distinct biased agonism profiles at GPR52, highlighting the potential for developing pathway-selective therapeutics targeting this receptor.
Q3: What preclinical evidence supports the potential of this compound as a treatment for schizophrenia?
A3: In rodent models, this compound demonstrates antipsychotic-like effects by inhibiting MK-801-induced hyperactivity without inducing catalepsy []. Moreover, it improves recognition memory in a novel object recognition test and reverses MK-801-induced working memory deficits in a radial arm maze test []. These findings suggest that this compound may be effective in treating both the positive and cognitive symptoms of schizophrenia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.